molecular formula C21H25NO6S B257909 N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide

Numéro de catalogue B257909
Poids moléculaire: 419.5 g/mol
Clé InChI: LJVMKKLWHOQHEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is a synthetic compound that has gained significant attention in scientific research. This compound is commonly known as TAK-659 and belongs to the class of kinase inhibitors. The purpose of

Mécanisme D'action

TAK-659 works by inhibiting the activity of BTK, ITK, and TEC kinase. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a crucial role in the survival and proliferation of B-cells. ITK and TEC kinase are involved in T-cell receptor (TCR) signaling, which is important for the activation and proliferation of T-cells. By inhibiting these kinases, TAK-659 disrupts the signaling pathways that drive the growth and survival of cancer cells and immune cells in various diseases.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune and inflammatory diseases. In addition, TAK-659 has been shown to inhibit the activation and proliferation of B-cells and T-cells, which are involved in the pathogenesis of various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments. It is a potent inhibitor of several kinases, which makes it a useful tool for studying the role of these kinases in various diseases. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, TAK-659 has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments. In addition, TAK-659 has some off-target effects, which can complicate data interpretation.

Orientations Futures

There are several future directions for research on TAK-659. One direction is to continue to evaluate its safety and efficacy in clinical trials for various diseases. Another direction is to explore its potential use in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to better understand the mechanisms of action of TAK-659 and to identify biomarkers that can predict response to treatment. Finally, there is a need for more studies to explore the potential off-target effects of TAK-659 and to develop strategies to minimize these effects.

Méthodes De Synthèse

TAK-659 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis process starts with the reaction of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with 2-methyl-2-propen-1-ol in the presence of a base catalyst. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-3-thiophenecarboxamide in the presence of a base catalyst to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It is a potent inhibitor of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the immune system and are often dysregulated in various diseases. TAK-659 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy.

Propriétés

Nom du produit

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide

Formule moléculaire

C21H25NO6S

Poids moléculaire

419.5 g/mol

Nom IUPAC

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetamide

InChI

InChI=1S/C21H25NO6S/c1-13(2)11-27-16-5-6-17-14(3)18(21(24)28-19(17)9-16)10-20(23)22(4)15-7-8-29(25,26)12-15/h5-6,9,15H,1,7-8,10-12H2,2-4H3

Clé InChI

LJVMKKLWHOQHEG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)N(C)C3CCS(=O)(=O)C3

SMILES canonique

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)N(C)C3CCS(=O)(=O)C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.